molecular formula C16H14ClN3O B14955562 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

Cat. No.: B14955562
M. Wt: 299.75 g/mol
InChI Key: CMFIUHDHQYQYRT-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 6-chloroindole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with 2-pyridinecarboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxylate
  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxylamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both indole and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide (CAS Number: 63183-58-4) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

The molecular formula of this compound is C16H15ClN2O, with a molecular weight of approximately 265.310 g/mol. The compound exhibits a density of 1.247 g/cm³ and a boiling point of 588.4°C at 760 mmHg, indicating its stability under various conditions .

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Indole derivatives, including this compound, are known to exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response .

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

  • Anti-inflammatory Activity : Research indicates that this compound shows significant inhibition of COX-2 activity, leading to reduced inflammation in animal models. This aligns with findings from other indole derivatives that have been shown to possess similar anti-inflammatory effects .
  • Analgesic Effects : In vivo studies demonstrated that this compound exhibits analgesic properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism involves modulation of pain pathways through COX inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • In Vivo Analgesic Study :
    • Objective : Evaluate the analgesic effects in a rat model.
    • Method : Administration of the compound followed by assessment using the tail-flick test.
    • Results : Significant reduction in pain response was observed, indicating effective analgesic activity.
  • Inflammation Model :
    • Objective : Assess anti-inflammatory efficacy.
    • Method : Carrageenan-induced paw edema in rats.
    • Results : The compound significantly reduced paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known compounds:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityMechanism
This compoundHighHighCOX inhibition
CelecoxibHighModerateSelective COX-2 inhibition
IbuprofenModerateHighNon-selective COX inhibition

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H14ClN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21)

InChI Key

CMFIUHDHQYQYRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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